Diethylphosphinic acid methyl ester
Description
Diethylphosphinic acid methyl ester (CAS RN: Not explicitly provided) is an organophosphorus compound characterized by a phosphinic acid backbone substituted with two ethyl groups and a methyl ester moiety. Synthesized via reactions between esters and hypophosphorous acid, this compound exhibits exceptional solubility in organic solvents, high thermal stability, and oxidation resistance . Its applications span coatings, inks, adhesives, and flame-retardant formulations due to its ability to enhance material durability and chemical resistance .
Properties
IUPAC Name |
1-[ethyl(methoxy)phosphoryl]ethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O2P/c1-4-8(6,5-2)7-3/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOICKPRQHKXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O2P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205413 | |
| Record name | Phosphinic acid, diethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5689-41-8 | |
| Record name | Methyl P,P-diethylphosphinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5689-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphinic acid, diethyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphinic acid, diethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional attributes of diethylphosphinic acid methyl ester and analogous phosphinic/phosphonic acid esters:
Detailed Analysis
Methyl Diethylphosphonoacetate
- Structural Variance : Incorporates an acetoxy group (CH₃COO−) adjacent to the phosphonate moiety, enhancing its reactivity in nucleophilic acyl substitution reactions .
- Applications: Primarily used as a precursor in synthesizing α,β-unsaturated esters and other complex organophosphorus compounds .
- Contrast with Target Compound: While both compounds share diethyl and methyl ester groups, the acetoxy group in methyl diethylphosphonoacetate introduces greater polarity, reducing thermal stability compared to this compound .
Diethyl 4-Methoxybenzylphosphonate
- Structural Variance : Features a 4-methoxybenzyl substituent, introducing aromaticity and electron-donating methoxy groups.
- Properties : The aromatic ring improves UV stability and electronic tunability, making it suitable for optoelectronic applications .
- Contrast: Unlike the aliphatic this compound, this compound’s aromaticity limits solubility in nonpolar solvents but enhances resistance to photodegradation .
Methyl Diphenylphosphinate
- Properties : Reduced solubility in common solvents due to aromatic stacking but superior thermal stability (decomposition >300°C) .
- Applications : Used in asymmetric catalysis and high-temperature polymer matrices .
Monomethyl Phosphate
Research Findings and Performance Metrics
Thermal Stability
- This compound demonstrates decomposition temperatures exceeding 250°C, outperforming methyl diethylphosphonoacetate (~200°C) but matching methyl diphenylphosphinate (>300°C) .
- Aromatic substituents (e.g., in diethyl 4-methoxybenzylphosphonate) enhance thermal resistance by 10–15% compared to aliphatic analogs .
Solubility and Reactivity
- This compound dissolves readily in toluene, acetone, and dichloromethane, whereas methyl diphenylphosphinate requires polar aprotic solvents like DMF .
- The acetoxy group in methyl diethylphosphonoacetate increases electrophilicity, enabling faster hydrolysis under acidic conditions compared to the target compound .
Preparation Methods
Key Synthetic Routes
Calcium Oxide-Mediated Synthesis
The most widely documented method, patented in 2017, employs calcium oxide (CaO) as an acid-binding agent to synthesize diethylphosphinic acid methyl ester from dichloromethylphosphine and ethanol. This approach addresses limitations of traditional methods that rely on toxic organic amines or ammonia.
Reaction Protocol:
- Reflux and Solvent Preparation : A mixture of calcium oxide (1–2 molar equivalents), ethanol (dehydrated or 95% purity), and a non-polar solvent (e.g., n-hexane, tetrahydrofuran) is heated under reflux for 1–5 hours to remove residual moisture.
- Dichloromethylphosphine Addition : Under inert gas (N₂ or Ar), dichloromethylphosphine is added dropwise at -20°C to 0°C to minimize side reactions. The molar ratio of dichloromethylphosphine:ethanol:CaO is optimized to 1:2–3:1–2.
- Post-Reaction Processing : After maintaining the reaction at 0–40°C for 2–6 hours, insoluble byproducts are filtered, and the crude product is purified via vacuum distillation.
Advantages:
Alternative Synthesis Methods
Acid-Catalyzed Esterification
Phosphinic acid derivatives can undergo esterification with methanol under acidic conditions. For example, hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA) catalyzes the reaction between diethylphosphinic acid and methanol:
$$
\text{HP(O)(OC₂H₅)₂ + CH₃OH} \xrightarrow{\text{HCl}} \text{HP(O)(OC₂H₅)(OCH₃) + H₂O}
$$
Conditions :
Base-Mediated Transesterification
Methyl esters can also form via transesterification of higher alkyl phosphinates. For instance, sodium methoxide (NaOCH₃) facilitates the exchange of ethyl groups with methyl groups in polar aprotic solvents like dimethylformamide (DMF):
$$
\text{HP(O)(OC₂H₅)₂ + CH₃ONa} \rightarrow \text{HP(O)(OC₂H₅)(OCH₃) + C₂H₅ONa}
$$
Limitations :
Optimization of Reaction Parameters
Temperature and Catalysis
The calcium oxide method’s efficiency depends critically on temperature control during dichloromethylphosphine addition. Studies indicate that maintaining temperatures below 0°C reduces phosphine oxidation and oligomerization , enhancing product purity. Catalytic systems using microwave irradiation have also been explored to accelerate reaction kinetics, reducing processing times by 30–50%.
Comparative Analysis of Methods
The calcium oxide method outperforms alternatives in yield and sustainability, though it requires stringent temperature control.
Challenges and Solutions in Synthesis
Moisture Sensitivity
Dichloromethylphosphine reacts violently with water, necessitating rigorous drying of solvents and reagents. Calcium oxide’s desiccant properties mitigate this issue, but inert gas purging remains essential.
Industrial-Scale Production Considerations
Raw Material Costs
Dichloromethylphosphine (≈$200/kg) and ethanol (≈$1.5/L) dominate production expenses. Bulk procurement and solvent recycling reduce costs by 20–25%.
Regulatory Compliance
Waste CaO and ethyl chloride byproducts must adhere to REACH and TSCA guidelines, necessitating closed-loop recycling systems.
Q & A
Q. What are the common synthetic routes for preparing Diethylphosphinic acid methyl ester?
this compound is typically synthesized via esterification reactions. A widely used method is the Michaelis-Arbuzov reaction , where a trialkyl phosphite reacts with an alkyl halide to form the ester. For example, diethyl phosphite can react with methyl iodide under mild conditions (e.g., toluene solvent, molecular iodine catalyst) . Alternative approaches include esterification using orthocarbonyl compounds or alkoxysilanes, which offer improved selectivity and reduced side reactions .
Q. Which analytical techniques are most effective for characterizing this compound?
- Gas Chromatography-Mass Spectrometry (GC/MS): Used to determine purity and identify ester derivatives based on retention times and fragmentation patterns (e.g., comparison with Wiley library data) .
- Infrared (IR) Spectroscopy: Helps identify functional groups (e.g., P=O, P-O-C) and conformational properties by analyzing absorption bands in the 1200–1000 cm⁻¹ range .
- Nuclear Magnetic Resonance (NMR): Provides structural confirmation through signals for ethyl and methyl groups attached to phosphorus .
Advanced Research Questions
Q. How do alkyl substituents influence the hydrolysis kinetics of phosphinic acid esters like this compound?
Hydrolysis rates depend on steric and electronic effects of alkyl groups. Studies show that methyl esters hydrolyze ~10× faster than ethyl esters and ~100–300× faster than isopropyl esters under pseudo-first-order conditions (e.g., 50% aqueous dioxane). This is attributed to reduced steric hindrance and increased electrophilicity at the phosphorus center in methyl derivatives. Kinetic experiments should control pH, temperature, and solvent polarity to validate mechanisms .
Q. What methodologies are employed to resolve contradictions in spectroscopic data for phosphinic acid esters?
Discrepancies in IR or NMR spectra may arise from conformational flexibility or solvent effects. Researchers should:
- Compare experimental IR spectra with computational models (e.g., DFT calculations) to assign vibrational modes .
- Use variable-temperature NMR to study rotational barriers around the P–O bond, which can reveal dominant conformers .
- Cross-reference data with structurally analogous compounds (e.g., dimethylphosphinic acid methyl ester) to identify trends .
Q. How can reaction mechanisms involving this compound be elucidated in biological systems?
- Enzyme Inhibition Assays: Test interactions with acetylcholinesterase (AChE) to assess neurotoxic potential, a common mechanism for organophosphates. Use Ellman’s method to quantify AChE activity before/after exposure .
- Metabolic Profiling: Employ LC-MS to detect hydrolysis products (e.g., phosphinic acids) in biological matrices. Hydrolysis rates can be correlated with pH and enzymatic activity .
Methodological Considerations
- Synthetic Optimization: Monitor reaction progress using TLC or in-situ IR to minimize byproducts. Industrial-scale production may require continuous flow reactors for consistent yields .
- Data Validation: Replicate experiments under controlled conditions (e.g., ±5% error margins for kinetic studies) and use statistical tools (e.g., ANOVA) to resolve data contradictions .
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